molecular formula C21H24ClN5O3S2 B2807343 N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207049-83-9

N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2807343
CAS No.: 1207049-83-9
M. Wt: 494.03
InChI Key: DKKSRKPCLPSZOU-UHFFFAOYSA-N
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Description

N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H24ClN5O3S2 and its molecular weight is 494.03. The purity is usually 95%.
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Scientific Research Applications

Alternative Reaction Products

Research on compounds with complex structures, similar to the one inquired, often involves the study of their formation through alternative reaction pathways. For example, Krauze et al. (2007) discuss the formation of alternative products in a one-pot reaction involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, leading to the synthesis of various heterocyclic compounds (Krauze, Vilums, Sīle, & Duburs, 2007). This research highlights the complexity and unpredictability of synthesizing heterocyclic compounds, which may have applications in drug discovery and material science.

Antimicrobial Activity

Compounds incorporating complex heterocyclic structures are frequently evaluated for their biological activities, such as antimicrobial properties. Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008). Studies like this are crucial for the development of new pharmaceutical agents, indicating that compounds with similar complexities could be potential candidates for antimicrobial drug development.

Antitumor Activity

The synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and their evaluation for antitumor activity represent another area of application. Hafez and El-Gazzar (2017) synthesized a series of novel compounds and evaluated their potency against various human cancer cell lines, demonstrating the potential of complex heterocyclic compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Chemical Reactivity and Biological Evaluation

The investigation of chemical reactivity and subsequent biological evaluation of novel compounds also represents a significant area of research. Farouk, Ibrahim, and El-Gohary (2021) conducted a study on the synthesis of novel compounds and evaluated their biological activities, illustrating the process from chemical synthesis to biological evaluation (Farouk, Ibrahim, & El-Gohary, 2021).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(7-oxo-6-propan-2-yl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3S2/c1-12(2)27-19(29)17-18(24-20(32-17)26-8-4-5-9-26)25-21(27)31-11-16(28)23-13-6-7-15(30-3)14(22)10-13/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKSRKPCLPSZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(N=C(S2)N3CCCC3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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